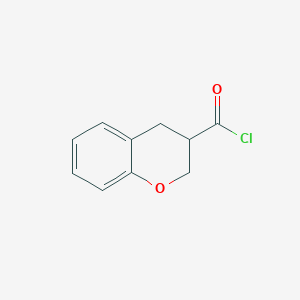

Chroman-3-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chroman-3-carbonyl chloride is a chemical compound with the molecular formula C10H9ClO2 . It is categorized under the class of carbonyl chlorides .

Molecular Structure Analysis

The molecular structure of Chroman-3-carbonyl chloride consists of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving Chroman-3-carbonyl chloride are not detailed in the search results, related compounds such as chroman-2-ones and chromanes have been synthesized using organocatalytic domino Michael/hemiacetalization reactions . Additionally, carbonyl compounds are known to be highly reactive due to the polar nature of the C=O group .科学的研究の応用

Anti-Inflammatory Applications

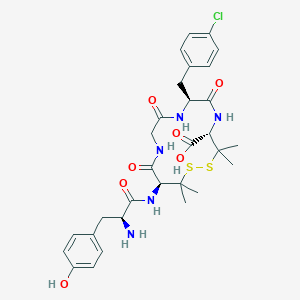

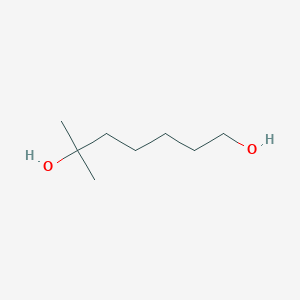

Chroman derivatives, including Chroman-3-carbonyl chloride, have been found to have potent anti-inflammatory properties . These compounds have been designed, synthesized, and fully characterized for their anti-inflammatory activities through inhibition of the TNF-α-induced ICAM-1 expression on human endothelial cells . The structure–activity relationship has been established, and it has been found that the chain length of the amide moiety, branching of the side chain, and the presence of the substituents on the phenyl ring have significant effects on their inhibitory activities .

Synthesis of Chromane Derivatives

Chroman-3-carbonyl chloride can be used in the stereoselective synthesis of chromane derivatives . A highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .

Research and Development

Chroman-3-carbonyl chloride is used in research and development in life sciences . It is provided by specialist distributors serving life science for research use only .

Synthesis of Benzo[f]coumarin Chalcone

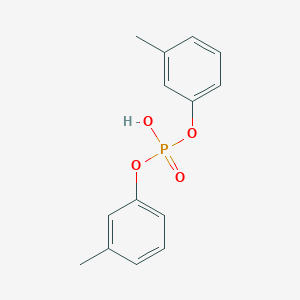

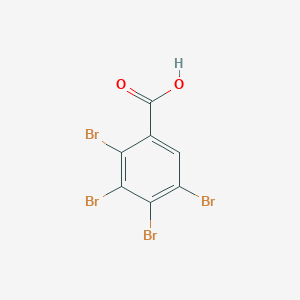

Chroman-3-carbonyl chloride can be used in the synthesis of Benzo[f]coumarin chalcone . This compound was prepared via Claisen–Schmidt condensation between 2-acetyl-3H-benzo[f]chromen-3-one and 4-hydroxybenzaldehyde in basic medium and was then esterified with carboxylic acids (drugs) in the presence of phosphoryl chloride and anhydrous zinc(II) chloride .

将来の方向性

While specific future directions for Chroman-3-carbonyl chloride are not mentioned in the search results, there is ongoing research into the synthesis and applications of related compounds such as chroman-2-ones and chromanes . This suggests that there may be potential for future research into Chroman-3-carbonyl chloride and its derivatives.

作用機序

Target of Action

Chroman-3-carbonyl chloride, like other chromone derivatives, has been recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . Chromone is considered as a single molecule which can combine with different types of receptors .

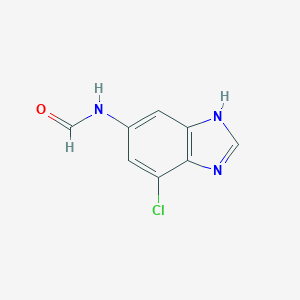

Mode of Action

Molecular docking studies showed that chromone molecule binds with peripheral anionic site (pas) by π-π interaction with phe-288 and phe-290, phe-331 and tyr-334 of tcache . The carbonyl group of chromone interacted with Tyr-121 through hydrogen bonding .

Biochemical Pathways

Chromone derivatives have been discussed with respect to their chemical structures and pharmacological activities . They have shown promising anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-Alzheimer activities .

Result of Action

Chromone derivatives have shown promising anticancer and antiviral potential . Anti-inflammatory, antiallergenic, and antiulcer are other properties displayed by chromone derived molecules .

Action Environment

Visible light, photoredox catalyst, base, anhydrous solvent, and inert atmosphere constitute the key parameters for the success of the developed transformation .

特性

IUPAC Name |

3,4-dihydro-2H-chromene-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYMIZHFYTWMAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383681 |

Source

|

| Record name | Chroman-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-3-carbonyl chloride | |

CAS RN |

115822-58-7 |

Source

|

| Record name | Chroman-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)

![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)

![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)

![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)